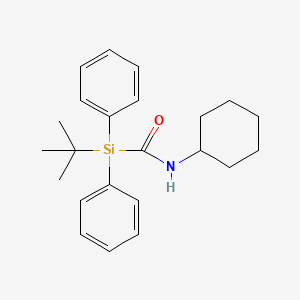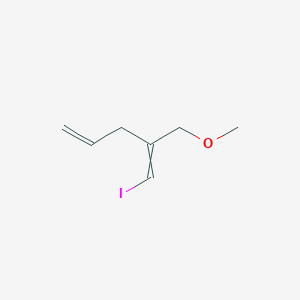
1-Iodo-2-(methoxymethyl)penta-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-(methoxymethyl)penta-1,4-diene is a chemical compound with the molecular formula C7H11IO It is characterized by the presence of an iodine atom, a methoxymethyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(methoxymethyl)penta-1,4-diene typically involves the iodination of a suitable precursor. One common method is the reaction of 1,4-pentadiene with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodo-2-(methoxymethyl)penta-1,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Addition Reactions: The conjugated diene system can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents.
Addition Reactions: Reactions with hydrogen halides (e.g., HBr) are typically carried out at low temperatures to favor kinetic control.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of azido, cyano, or organometallic derivatives.
Addition Reactions: Formation of 1,2- and 1,4-addition products with halogen atoms.
Oxidation Reactions: Formation of aldehydes or carboxylic acids from the methoxymethyl group.
Applications De Recherche Scientifique
1-Iodo-2-(methoxymethyl)penta-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-(methoxymethyl)penta-1,4-diene involves its interaction with various molecular targets and pathways:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center.
Addition Reactions: The conjugated diene system undergoes protonation, forming resonance-stabilized carbocations that can be attacked by electrophiles.
Oxidation Reactions: The methoxymethyl group is oxidized through the transfer of electrons to the oxidizing agent.
Comparaison Avec Des Composés Similaires
1-Iodo-2-(methoxymethyl)penta-1,4-diene can be compared with other similar compounds such as:
1-Iodo-2-(methoxymethyl)benzene: Similar in structure but with a benzene ring instead of a diene system.
1-Iodo-2-(methoxymethyl)butadiene: Similar in structure but with a shorter carbon chain.
1-Iodo-2-(methoxymethyl)hexadiene: Similar in structure but with a longer carbon chain.
Propriétés
Numéro CAS |
89779-45-3 |
|---|---|
Formule moléculaire |
C7H11IO |
Poids moléculaire |
238.07 g/mol |
Nom IUPAC |
1-iodo-2-(methoxymethyl)penta-1,4-diene |
InChI |
InChI=1S/C7H11IO/c1-3-4-7(5-8)6-9-2/h3,5H,1,4,6H2,2H3 |
Clé InChI |
BDQWCEDJCWTYTC-UHFFFAOYSA-N |
SMILES canonique |
COCC(=CI)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


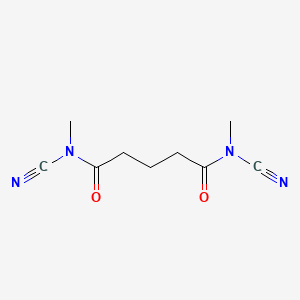
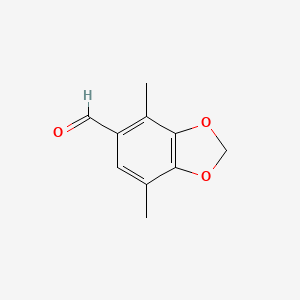
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
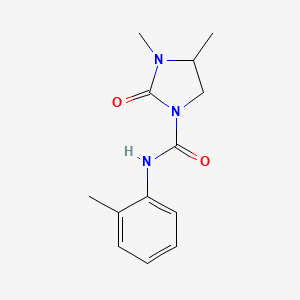
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
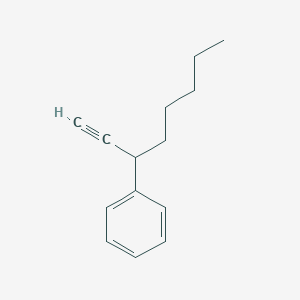
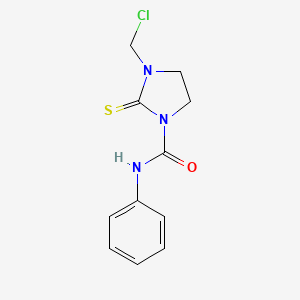
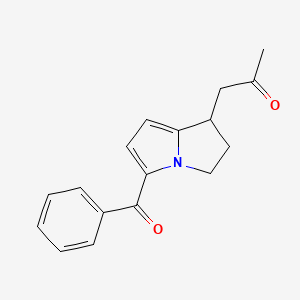
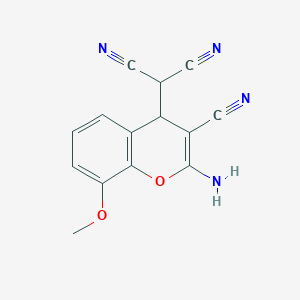
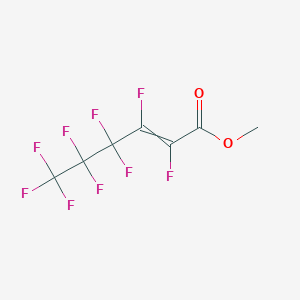
![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
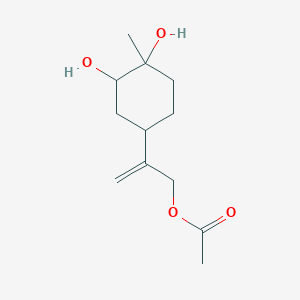
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
